Cas no 156-25-2 (Benzenamine,N,N-dimethyl-4-[2-(3-pyridinyl)diazenyl]-)
156-25-2 structure
Product Name:Benzenamine,N,N-dimethyl-4-[2-(3-pyridinyl)diazenyl]-
Benzenamine,N,N-dimethyl-4-[2-(3-pyridinyl)diazenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N,N-dimethyl-4-[2-(3-pyridinyl)diazenyl]-
- 3-< (p-dimethylaminophenyl)azo> pyridine
- 4'-Dimethylamino-1',3-azobenzol-3-pyridin
- 4'-N,N-Dimethylamino-1'-phenylazo-3-pyridine
- N,N-dimethyl-4-([3]pyridyl-trans-azo)-aniline
- N,N-Dimethyl-4-(3'-pyridylazo)aniline
- N,N-dimethyl-4-pyridin-3-ylazo-aniline
- N,N-Dimethyl-p-(3-pyridylazo)aniline
- Pyridine, 3-(p-(dimethylamino)phenylazo)-
- Pyridine-3-azo-p-dimethylaniline
- trans-3-(4-Dimethylaminophenylazo)pyridin
- N,N-Dimethyl-4-(3-pyridylazo)aniline
- 3-[[p-(Dimethylamino)phenyl]azo]pyridine
- BRN 0014276
- Benzenamine, N,N-dimethyl-4-(3-pyridinylazo)-
- SCHEMBL13686031
- 2-(4-Dimethylaminophenylazo)pyridine
- NSC-231517
- CCRIS 6470
- N,N-DIMETHYL-4-(2-(3-PYRIDINYL)DIAZENYL)BENZENAMINE
- N,N-dimethyl-4-(pyridin-3-yldiazenyl)aniline
- SCHEMBL3161554
- 3-(p-DMA-Ph-Azo)Pyr
- 156-25-2
- 3-(4'-(N,N-dimethylamino)phenylazo)pyridine
- NSC 231517
- PYRIDINE, 3-((P-(DIMETHYLAMINO)PHENYL)AZO)-
- Q27251773
- 3-(4-(Dimethylamino)phenylazo)pyridine
- 5-22-14-00629 (Beilstein Handbook Reference)
- 4'-(N,N-Dimethylamino)-1'-phenylazo-3-pyridine
- WLN: T6NJ CNUNR DN1 & 1
- DTXSID901224618
- Benzenamine,N-dimethyl-4-(3-pyridinylazo)-
- UNII-164W1L3556
- DIMETHYLAMINO-1'-PHENYLAZO-3-PYRIDINE, 4'-N,N-
- BENZENAMINE, N,N-DIMETHYL-4-(2-(3-PYRIDINYL)DIAZENYL)-
- 3'-[[4-(Dimethylamino)phenyl]azo]pyridine
- N,N-Dimethyl-4-[2-(3-pyridinyl)diazenyl]benzenamine
- NSC231517
- 164W1L3556
- 3'-(4-Dimethylaminophenyl)azopyridine
- Pyridine, 3-[[p-(dimethylamino)phenyl]azo]-
-
- Inchi: 1S/C13H14N4/c1-17(2)13-7-5-11(6-8-13)15-16-12-4-3-9-14-10-12/h3-10H,1-2H3/b16-15+
- InChI Key: WINWFWAHZSMBJQ-FOCLMDBBSA-N
- SMILES: N(C)(C)C1C=CC(=CC=1)/N=N/C1C=NC=CC=1
Computed Properties
- Exact Mass: 226.12202
- Monoisotopic Mass: 226.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.8Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
Experimental Properties
- Density: 1.1761 (rough estimate)
- Boiling Point: 357.89°C (rough estimate)
- Refractive Index: 1.5890 (estimate)
- PSA: 40.85
Benzenamine,N,N-dimethyl-4-[2-(3-pyridinyl)diazenyl]- Related Literature
-
M. Mercedes Jiménez-Andreu,Ainhoa Lucía Quintana,José A. Aínsa,Francisco J. Sayago,Carlos Cativiela Org. Biomol. Chem. 2019 17 1097
-
Fan Yu,Bao Li CrystEngComm 2012 14 6049
156-25-2 (Benzenamine,N,N-dimethyl-4-[2-(3-pyridinyl)diazenyl]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk